molecular formula C18H20Cl2 B1654721 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene CAS No. 263367-08-4

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene

Cat. No.: B1654721
CAS No.: 263367-08-4
M. Wt: 307.3 g/mol
InChI Key: BIEAHTWLVQCDCS-UHFFFAOYSA-N
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Description

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a highly methylated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene typically involves the chlorination of a precursor compound followed by methylation. One common method starts with the chlorination of 4-chlorobenzyl chloride, which is then subjected to Friedel-Crafts alkylation using pentamethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetone, and mild heating.

    Oxidation: Potassium permanganate, acidic or basic aqueous solutions, and controlled temperatures.

    Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.

Major Products:

    Substitution: Derivatives with nucleophilic groups replacing chlorine.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Dechlorinated hydrocarbons.

Scientific Research Applications

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, thereby modulating their activity. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the methyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

    1-[Chloro(4-chlorophenyl)methyl]benzene: Lacks the extensive methylation, resulting in different physical and chemical properties.

    2,3,4,5,6-Pentamethylbenzyl chloride: Similar methylation pattern but lacks the chlorinated phenyl group.

    4-Chlorobenzyl chloride: A simpler structure with only one chlorinated phenyl group and no methylation.

Uniqueness: 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene is unique due to its combination of extensive methylation and chlorination, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-[chloro-(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAHTWLVQCDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(C2=CC=C(C=C2)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380227
Record name 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263367-08-4
Record name 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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